molecular formula C11H13NO B1500465 4-propyl-1H-indol-5-ol

4-propyl-1H-indol-5-ol

Cat. No. B1500465
M. Wt: 175.23 g/mol
InChI Key: CBDBCMUCSUGEMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-propyl-1H-indol-5-ol is a useful research compound. Its molecular formula is C11H13NO and its molecular weight is 175.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-propyl-1H-indol-5-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-propyl-1H-indol-5-ol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-propyl-1H-indol-5-ol

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

4-propyl-1H-indol-5-ol

InChI

InChI=1S/C11H13NO/c1-2-3-9-8-6-7-12-10(8)4-5-11(9)13/h4-7,12-13H,2-3H2,1H3

InChI Key

CBDBCMUCSUGEMG-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=CC2=C1C=CN2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Allyl-1H-indol-5-ol (Example 54) 120 mg, 0.69 mmol) was dissolved in EtOH (10 mL), and 20% palladium (II) hydroxide on carbon (20 mg) and ammonium formate (349.5 mg, 5.45 mmol) were added. After stirring for 30 min at rt, the mixture was heated to 40° C. for 2 h. After cooling to rt, the catalyst was removed by filtration, and the filtrate concentrated under reduced pressure. The residue was taken up in water, and the aqueous phase was extracted with EtOAc (2×). The combined organic phases were dried over Na2SO4, filtered, and concentrated under reduced pressure to give 91 mg (75%) of the title compound as a white solid. 1H NMR (400 MHz, CDCl3): δ 1.04 (t, 3H), 2.74 (m, 2H), 2.88 (t, 2H), 6.49 (s, 1H), 6.75 (d, 1H), 7.10 (d, 1H), 7.18 (s, 1H), 8.00 (br, 1H).
Quantity
120 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
349.5 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Yield
75%

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